Product packaging for 3-Iodo-5-(trifluoromethyl)benzyl alcohol(Cat. No.:CAS No. 868167-58-2)

3-Iodo-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B2815393
CAS No.: 868167-58-2
M. Wt: 302.035
InChI Key: SDEIKGNIPZOYBL-UHFFFAOYSA-N
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Description

Product Overview 3-Iodo-5-(trifluoromethyl)benzyl alcohol (CAS Number: 868167-58-2 ) is a high-purity chemical compound with the molecular formula C8H6F3IO and a molecular weight of 302.03 g/mol . This aromatic benzyl alcohol derivative is characterized by the presence of an iodine substituent at the meta position and a strongly electron-withdrawing trifluoromethyl group, also at the meta position on the benzene ring. Its structure, defined by the SMILES notation OCC1=CC(I)=CC(=C1)C(F)(F)F, makes it a valuable and versatile intermediate for advanced chemical synthesis . Research Applications and Value This compound serves as a crucial building block in medicinal chemistry and materials science research. The benzyl alcohol functional group can be further modified through reactions such as oxidation, esterification, or etherification, allowing for strategic molecular diversification . More significantly, the iodine atom on the aromatic ring makes the molecule highly receptive to metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings. These reactions enable researchers to form new carbon-carbon bonds, facilitating the construction of more complex molecular architectures that are otherwise difficult to access . The incorporation of the trifluoromethyl group is particularly sought after in drug discovery, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and overall binding affinity to biological targets. Synthetic Pathways The synthesis of benzyl alcohols like this compound can be achieved through several methods. A common industrial process involves the palladium-catalyzed formylation of aryl bromides, where an aryl bromide intermediate is reacted with carbon monoxide and hydrogen in the presence of a palladium catalyst and a tertiary phosphine ligand to yield the corresponding benzaldehyde, which is subsequently reduced to the benzyl alcohol . Alternative routes may start from other halogenated precursors or involve the reduction of pre-formed aldehydes. Handling and Storage This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic purposes, nor for personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F3IO B2815393 3-Iodo-5-(trifluoromethyl)benzyl alcohol CAS No. 868167-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-iodo-5-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-3,13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEIKGNIPZOYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868167-58-2
Record name 3-Iodo-5-(trifluoromethyl)benzyl alcohol
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Reactivity and Chemical Transformations of 3 Iodo 5 Trifluoromethyl Benzyl Alcohol

Derivatization of the Benzyl (B1604629) Alcohol Moiety

The benzyl alcohol group is a primary site for a variety of functional group interconversions, including esterification, etherification, oxidation, and substitution. These reactions are fundamental to modifying the molecule's properties and preparing it for subsequent synthetic steps.

Esterification and Etherification Reactions

Esterification: The conversion of 3-Iodo-5-(trifluoromethyl)benzyl alcohol to its corresponding esters can be achieved through standard esterification protocols. One common method is the Mitsunobu reaction, which allows for the esterification of a wide range of primary and secondary benzylic alcohols with various carboxylic acids under mild conditions. researchgate.net This reaction typically employs a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The introduction of electron-withdrawing substituents on the phenyl ring of the benzyl ester can decisively alter its stability towards acids, with chloro and nitrobenzyl esters being more stable than unsubstituted benzyl esters. thieme-connect.de

Etherification: The formation of benzyl ethers from this compound can be accomplished through several catalytic methods. Symmetrical ethers can be synthesized via a homocoupling reaction catalyzed by iron(III) chloride (FeCl₃·6H₂O) in a green solvent like propylene (B89431) carbonate. nih.gov However, benzylic alcohols bearing electron-withdrawing groups, such as the trifluoromethyl group, are generally less reactive than those with electron-donating groups and may require higher temperatures (100-120 °C) to achieve satisfactory conversion. nih.govacs.org

For the synthesis of unsymmetrical ethers, chemoselective methods have been developed. One such procedure uses a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. organic-chemistry.org This system can selectively convert benzylic alcohols into their corresponding methyl or ethyl ethers. Substrates with electron-withdrawing groups tend to require longer reaction times and result in lower yields under these conditions. organic-chemistry.org

Table 1: Representative Etherification and Esterification Reactions for Substituted Benzyl Alcohols
Reaction TypeAlcohol SubstrateReagents/CatalystProductYieldReference
Symmetrical Etherification2-Trifluoromethyl benzyl alcoholFeCl₃·6H₂O (5 mol%), Propylene Carbonate, 120 °CBis(2-(trifluoromethyl)benzyl) ether56% nih.gov
Chemoselective EtherificationBenzyl alcohols with electron-withdrawing groups2,4,6-Trichloro-1,3,5-triazine (TCT), DMSO, MeOH/EtOHCorresponding methyl/ethyl ethersLower yields, longer reaction times organic-chemistry.org
Esterification (Mitsunobu)Benzylic alcoholsBenzoic acid, PPh₃, Azo compoundBenzyl benzoateVaries (generally high) researchgate.net

Oxidation to Carbonyl Compounds and Carboxylic Acids

The primary alcohol functional group of this compound can be selectively oxidized to form either the corresponding aldehyde, 3-iodo-5-(trifluoromethyl)benzaldehyde, or be further oxidized to the carboxylic acid, 3-iodo-5-(trifluoromethyl)benzoic acid.

The selective oxidation to the aldehyde is a crucial transformation. Various methods are available, including the use of metallic nitrates such as ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O). frontiersin.orgnih.gov In an inert atmosphere, ferric nitrate can achieve high conversion of benzyl alcohol to benzaldehyde (B42025) with excellent selectivity. frontiersin.orgnih.gov Other catalytic systems, such as those employing hypervalent iodine(III) reagents, have also proven effective for the oxidation of various benzyl alcohols to their corresponding aldehydes with good stability and recyclability of the catalyst. researchgate.net

Further oxidation of the intermediate aldehyde to the corresponding carboxylic acid can be achieved under more vigorous conditions or with specific oxidizing agents. Electrochemical methods have been developed for the direct carboxylation of benzyl alcohols that possess electron-withdrawing groups on the phenyl ring, leading to the formation of phenylacetic acids. researchgate.net

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of a benzyl alcohol is a poor leaving group but can be converted into a good leaving group, typically a halide, to facilitate nucleophilic substitution reactions. researchgate.netresearchgate.net This transformation allows for the introduction of a variety of other functional groups at the benzylic position.

The conversion of this compound into the corresponding benzyl chloride can be readily achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). askfilo.comaskfilo.com The reaction with SOCl₂ is particularly common, proceeding via a chlorosulfite intermediate which is then attacked by a chloride ion in an SN2 fashion, releasing sulfur dioxide and hydrochloric acid as byproducts. askfilo.com

Similarly, conversion to the benzyl bromide is typically accomplished by treating the alcohol with a mixture of sodium or potassium bromide and concentrated sulfuric acid, which generates hydrogen bromide in situ. libretexts.org For the synthesis of the corresponding benzyl iodide, a mixture of sodium or potassium iodide with concentrated phosphoric(V) acid is used. libretexts.org These halodehydroxylation reactions provide the corresponding 3-iodo-5-(trifluoromethyl)benzyl halides, which are versatile intermediates for further synthesis, such as the preparation of benzyl cyanides. shaalaa.com

Table 2: Common Reagents for Hydroxyl Group Substitution in Benzyl Alcohols
Target HalideTypical ReagentsReference
Benzyl ChlorideThionyl chloride (SOCl₂), Phosphorus(III) chloride (PCl₃) askfilo.comlibretexts.org
Benzyl BromideSodium bromide (NaBr) / Sulfuric acid (H₂SO₄) libretexts.org
Benzyl IodideSodium iodide (NaI) / Phosphoric(V) acid (H₃PO₄) libretexts.org

Transformations Involving the Aromatic Halogen (Iodine)

The carbon-iodine bond on the aromatic ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The aryl iodide functionality makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction is highly tolerant of various functional groups, including the benzyl alcohol moiety, making it a robust method for creating biaryl structures or linking the aromatic ring to alkyl or benzyl groups. nih.govrsc.org A typical catalyst system for the coupling of benzyl halides with potassium aryltrifluoroborates is PdCl₂(dppf)·CH₂Cl₂ with cesium carbonate as the base. nih.gov

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgyoutube.com This method is highly efficient for forming aryl-alkyne bonds. rsc.org Aryl iodides, particularly those with electron-withdrawing groups, are excellent substrates, often reacting to give the corresponding internal alkynes in high yields. rsc.orgresearchgate.net

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene under the catalysis of a palladium complex and in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond at one of the sp²-hybridized carbons of the alkene, resulting in a substituted alkene. wikipedia.org The reaction is a versatile method for arylating alkenes and is tolerant of a wide range of functional groups. organic-chemistry.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides
Reaction NameCoupling PartnerKey ReagentsProduct TypeReference
Suzuki-MiyauraOrganoboron compound (e.g., Ar'-B(OH)₂)Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., Cs₂CO₃)Biaryl or Aryl-Alkyl nih.gov
SonogashiraTerminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, Amine baseInternal Alkyne (Ar-C≡C-R) organic-chemistry.org
HeckAlkene (CH₂=CHR)Pd catalyst, Base (e.g., K₂CO₃)Substituted Alkene (Ar-CH=CHR) wikipedia.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The classical SNAr mechanism proceeds via a two-stage process involving the formation of a resonance-stabilized Meisenheimer intermediate. nih.govdiva-portal.org A critical requirement for this mechanism is the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov

In the case of this compound, the potent electron-withdrawing trifluoromethyl (-CF₃) group is located meta to the iodine atom. This positioning does not allow for direct resonance stabilization of the negative charge in the Meisenheimer complex that would be formed by nucleophilic attack at the carbon bearing the iodine. Consequently, the classical SNAr pathway is significantly disfavored for this substrate. While SNAr reactions can sometimes proceed through alternative mechanisms, such as a concerted (cSNAr) pathway, these are less common and typically require specific substrates or conditions. nih.gov Therefore, achieving nucleophilic substitution of the iodine atom in this compound would likely necessitate harsh reaction conditions or the use of transition metal catalysis to proceed through a different mechanistic pathway.

Reactivity Influenced by the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that significantly impacts the electronic environment of the benzene (B151609) ring and the reactivity of the other functional groups.

Electronic Effects on Aromatic Reactivity

The -CF3 group deactivates the aromatic ring towards electrophilic substitution reactions due to its strong inductive electron-withdrawing effect (-I effect). This effect reduces the electron density of the π-system, making the ring less nucleophilic. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation are less favorable compared to unsubstituted or electron-donating group-substituted benzene rings.

Conversely, the electron-withdrawing nature of the trifluoromethyl group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), although the presence of the iodine atom already provides a site for such reactions. The primary influence of the -CF3 group is observed in reactions involving the aryl iodide, such as palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring can facilitate the oxidative addition of the palladium catalyst to the carbon-iodine bond, a key step in catalytic cycles like the Suzuki-Miyaura and Sonogashira couplings.

Potential Transformations of the Trifluoromethyl Group

While the trifluoromethyl group is generally considered to be chemically robust and stable under many reaction conditions, it can undergo transformations under specific and often harsh conditions. Direct transformation of the -CF3 group in a complex molecule like this compound is challenging without affecting the other functional groups. However, certain reactions are, in principle, possible:

Hydrolysis: Under forcing acidic or basic conditions, the -CF3 group can be hydrolyzed to a carboxylic acid group (-COOH). This transformation typically requires high temperatures and pressures.

Reduction: The C-F bonds in a trifluoromethyl group are strong and resistant to reduction. However, some specialized reagents can effect the reduction of a -CF3 group to a difluoromethyl (-CHF2) or monofluoromethyl (-CH2F) group.

C-F Bond Activation: Transition metal-catalyzed C-F bond activation is an area of active research and could potentially lead to the functionalization of the trifluoromethyl group.

It is important to note that these transformations are often not chemoselective and would likely require protection of the alcohol and iodide functionalities to be successful on this specific molecule.

Spectroscopic and Analytical Methodologies for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of "3-Iodo-5-(trifluoromethyl)benzyl alcohol," the protons of the benzyl (B1604629) group and the aromatic ring will exhibit characteristic chemical shifts. The benzylic protons (-CH₂OH) are expected to appear as a singlet, typically in the range of 4.5-5.0 ppm. The hydroxyl proton (-OH) will also be a singlet, though its chemical shift can vary depending on the solvent and concentration. The aromatic protons will present as multiplets in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. The specific splitting patterns and coupling constants will depend on the relative positions of the protons on the substituted benzene (B151609) ring.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon of the trifluoromethyl group (-CF₃) will show a characteristic quartet due to coupling with the three fluorine atoms. The benzylic carbon (-CH₂OH) is expected to resonate at approximately 60-65 ppm. The aromatic carbons will appear in the 120-150 ppm range, with the carbons directly attached to the iodine and trifluoromethyl groups showing distinct chemical shifts due to the electronic effects of these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂OH4.5 - 5.0 (singlet)60 - 65
-OHVariable (singlet)-
Aromatic C-H7.0 - 8.0 (multiplets)120 - 140
Aromatic C-I-90 - 100
Aromatic C-CF₃-130 - 135 (quartet)
Aromatic C-CH₂OH-140 - 145
-CF₃-120 - 125 (quartet)

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For "this compound," the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (302.03 g/mol ).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₈H₆F₃IO). The fragmentation pattern in the mass spectrum can offer further structural confirmation. Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (•OH) or a water molecule (H₂O). The presence of the iodine and trifluoromethyl substituents will also lead to characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Data for this compound uni.lu

Adduct Predicted m/z
[M+H]⁺302.94884
[M+Na]⁺324.93078
[M-H]⁻300.93428
[M]⁺301.94101

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of "this compound" is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the benzylic group will appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C-O stretching vibration of the primary alcohol is expected in the 1000-1050 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group will be prominent in the 1100-1350 cm⁻¹ range. The C-I stretching vibration will appear at lower frequencies, typically below 600 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-CF₃ and C-I bonds would also be expected to be Raman active.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch (alcohol)3200-3600 (broad)Weak
Aromatic C-H Stretch3000-3100Strong
Aliphatic C-H Stretch2850-2950Moderate
C=C Aromatic Stretch1450-1600Strong
C-O Stretch (alcohol)1000-1050Weak
C-F Stretch (CF₃)1100-1350 (strong)Moderate
C-I Stretch< 600Moderate

Electronic Spectroscopy (UV-Vis) for Aromatic Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as aromatic rings. The benzene ring in "this compound" is the primary chromophore. The substitution pattern on the ring with iodine and trifluoromethyl groups will influence the absorption maxima (λmax).

Generally, substituted benzenes exhibit two main absorption bands: the E2-band (around 200 nm) and the B-band (around 255 nm). The presence of the iodo and trifluoromethyl substituents is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. For comparison, benzyl alcohol itself has an excitation peak at approximately 259 nm. aatbio.com

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating "this compound" from any impurities or other components in a mixture, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like benzyl alcohols. helixchrom.com A reversed-phase HPLC method, using a C18 or similar non-polar stationary phase with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), would be suitable for the analysis of this compound. helixchrom.comsielc.com Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment, particularly for volatile compounds. GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the separation and identification of volatile impurities. scholarsresearchlibrary.com

Table 4: Common Chromatographic Methods for the Analysis of Substituted Benzyl Alcohols

Technique Stationary Phase Mobile Phase/Carrier Gas Detector
Reversed-Phase HPLCC18, C8Water/Acetonitrile or Water/Methanol (B129727)UV-Vis
Gas ChromatographyNon-polar (e.g., DB-5)Helium, NitrogenFID, MS

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Iodo-5-(trifluoromethyl)benzyl alcohol. Methods such as Density Functional Theory (DFT) are frequently employed to model its electronic structure and stable conformations. Typically, a functional like B3LYP is combined with a basis set such as 6-311+G(d,p) to achieve a balance between computational cost and accuracy for geometry optimization and property calculation.

These calculations reveal the distribution of electrons within the molecule, highlighting the influence of the electron-withdrawing trifluoromethyl (-CF₃) group and the bulky, polarizable iodine (-I) atom. The molecular electrostatic potential (MEP) map, for instance, can visualize electron-rich and electron-poor regions, indicating sites susceptible to electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also critical, as their energies and spatial distributions relate to the molecule's reactivity and electronic transition properties. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Conformational analysis identifies the most stable spatial arrangements of the atoms. For benzyl (B1604629) alcohols, a key factor is the rotational flexibility around the C-C and C-O single bonds. For this compound, calculations would explore the rotational barriers of the hydroxymethyl (-CH₂OH) group and its orientation relative to the substituted benzene (B151609) ring. Intramolecular interactions, such as potential weak hydrogen bonds between the hydroxyl hydrogen and the iodine or fluorine atoms, can influence the preferred conformation.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data) This table presents hypothetical data based on typical DFT calculation results for similar aromatic compounds.

Strategic Utility and Applications in Advanced Organic Synthesis

Building Block for Pharmaceutical Intermediates and Biologically Active Molecules

In the realm of pharmaceutical development, 3-Iodo-5-(trifluoromethyl)benzyl alcohol is a key starting material for the synthesis of a wide array of medicinal compounds. The trifluoromethyl (-CF3) group is a crucial substituent in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. jelsciences.com The presence of this group in the benzyl (B1604629) alcohol backbone allows for the direct incorporation of a trifluoromethylated phenyl ring into potential drug candidates.

The iodine atom acts as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond-forming reactions. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for assembling complex molecular frameworks from simpler precursors. For instance, the iodo- group can be replaced with aryl, alkyl, or amino groups to generate diverse libraries of compounds for biological screening.

Furthermore, the benzyl alcohol group can be easily oxidized to the corresponding aldehyde or carboxylic acid, or used in esterification and etherification reactions, providing another avenue for molecular elaboration. patsnap.comwikipedia.org This dual reactivity of the iodo and alcohol functionalities makes it a powerful intermediate for creating novel pharmacophores and biologically active molecules.

Precursor in Agrochemical and Materials Science Research

The utility of this compound extends to the development of new agrochemicals and advanced materials. ontosight.aiguidechem.com In agrochemical research, the trifluoromethyl group is often incorporated into pesticides and herbicides to enhance their efficacy and environmental persistence. This compound provides a straightforward route to introduce the 3-(trifluoromethyl)phenyl motif into new agrochemical candidates.

In materials science, fluorinated compounds are prized for their unique properties, including high thermal stability, chemical resistance, and specific optical and electronic characteristics. This compound can be used as a monomer or a modifying agent in the synthesis of specialty polymers and coatings. The trifluoromethyl group can impart desirable properties like hydrophobicity and oleophobicity to material surfaces. The iodo- and alcohol groups offer reactive sites for polymerization or for grafting the molecule onto surfaces to create functional materials with tailored properties. ontosight.ai

Synthesis of Fluoroalkylated and Haloaromatic Scaffolds

This compound is itself a valuable fluoroalkylated and haloaromatic scaffold. Its primary utility in this context is as a foundational element for constructing more elaborate and substituted aromatic systems. The distinct reactivity of the iodo- and alcohol groups allows for selective and sequential modifications.

Key synthetic transformations include:

Cross-Coupling Reactions: The C-I bond is readily activated by transition metal catalysts (e.g., palladium, copper), enabling the introduction of a wide variety of substituents at the 3-position.

Lithium-Halogen Exchange: Treatment with organolithium reagents can convert the C-I bond into a C-Li bond, creating a potent nucleophile that can react with a range of electrophiles.

Oxidation/Functionalization of the Alcohol: The primary alcohol can be oxidized to an aldehyde, which can then undergo reactions like Wittig olefination or reductive amination. rsc.org

These transformations allow chemists to systematically build molecular complexity around the central trifluoromethylated and halogenated phenyl ring, leading to a diverse range of complex scaffolds for various research applications.

Table 1: Key Reactions and Applications of this compound

Reaction Type Functional Group Involved Reagents/Catalysts Resulting Structure/Application
Suzuki Coupling C-I Arylboronic acid, Pd catalyst Biaryl compounds for pharmaceuticals
Sonogashira Coupling C-I Terminal alkyne, Pd/Cu catalyst Aryl-alkyne structures for materials
Buchwald-Hartwig Amination C-I Amine, Pd catalyst Aryl-amine linkages in drug molecules
Oxidation -CH₂OH PCC, MnO₂, etc. 3-Iodo-5-(trifluoromethyl)benzaldehyde
Esterification -CH₂OH Carboxylic acid, acid catalyst Benzyl esters as protecting groups/fragrances
Multicomponent Reactions -CH₂OH (via oxidation) Amine, β-ketoester, etc. Complex heterocyclic systems

Contribution to Complex Heterocyclic Systems

Heterocyclic compounds form the core of a vast number of pharmaceuticals and natural products. Benzyl alcohols, including this compound, serve as stable and readily available precursors for the synthesis of these important ring systems. nih.gov A common and powerful strategy involves the in-situ oxidation of the benzyl alcohol to its corresponding aldehyde. researchgate.netmdpi.com This aldehyde is often more reactive and less stable than the parent alcohol, making the alcohol a convenient "masked" aldehyde.

Once generated, the aldehyde can participate in a variety of multicomponent reactions (MCRs) that efficiently construct complex heterocyclic scaffolds in a single step. researchgate.net For example, the aldehyde can react with compounds like urea (B33335) and ethyl acetoacetate (B1235776) in a Biginelli-type reaction to form dihydropyrimidinones, or with ammonia (B1221849) and a β-ketoester in a Hantzsch-type synthesis to yield dihydropyridines. nih.gov This approach leverages the benzyl alcohol as a stable starting material that can be converted into the key reactive intermediate precisely when needed, streamlining the synthesis of valuable heterocyclic libraries.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Iodo-5-(trifluoromethyl)benzyl alcohol in a laboratory setting?

  • Methodology : Synthesis typically involves halogenation and functional group introduction. A plausible route includes:

Iodination : Electrophilic substitution on a pre-functionalized benzyl alcohol scaffold using iodine sources (e.g., N-iodosuccinimide) under acidic conditions.

Trifluoromethylation : Introduce the trifluoromethyl group via cross-coupling reactions (e.g., using Cu-mediated Ullmann coupling) or radical trifluoromethylation.

  • Characterization : Confirm purity and structure using 1H^1H-NMR, 13C^{13}C-NMR, and GC-MS. For iodinated compounds, mass spectrometry is critical due to iodine’s high molecular weight .

Q. How does the presence of iodine and trifluoromethyl groups influence the compound’s reactivity?

  • Reactivity Profile :

  • Iodine : Enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura coupling). The C–I bond is less stable than C–Br/Cl, enabling selective functionalization .
  • Trifluoromethyl Group : Electron-withdrawing effects stabilize intermediates and alter solubility (lipophilicity increases). This group also resists metabolic degradation in biological studies .
    • Experimental Design : Use kinetic studies (e.g., monitoring reaction rates via HPLC) to compare reactivity with non-iodinated analogs .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing iodine regioselectively at the 3-position?

  • Optimization Strategies :

  • Directing Groups : Install a temporary directing group (e.g., –COOH or –B(OH)2_2) to guide iodination to the desired position .
  • Solvent/ Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) with Lewis acids (e.g., FeCl3_3) to enhance regioselectivity.
  • Data Analysis : Compare yields and byproduct formation using DOE (Design of Experiments) to identify optimal parameters .

Q. What analytical techniques resolve contradictions in characterizing iodinated benzyl alcohol derivatives?

  • Case Study : Discrepancies in 1H^1H-NMR signals due to iodine’s quadrupolar effects can be addressed by:

High-Field NMR : Use 500+ MHz instruments to improve resolution.

Complementary Techniques : X-ray crystallography or IR spectroscopy to confirm substituent positions .

  • Data Interpretation : Cross-validate with computational methods (DFT calculations) to predict chemical shifts .

Q. How do steric and electronic effects of iodine and trifluoromethyl groups impact catalytic applications?

  • Mechanistic Insights :

  • Steric Effects : The bulky iodine at the 3-position may hinder catalyst-substrate interactions in cross-coupling reactions.
  • Electronic Effects : The electron-deficient aromatic ring (due to –CF3_3) stabilizes transition states in Pd-catalyzed reactions.
    • Experimental Validation : Compare catalytic efficiency with non-halogenated analogs using turnover frequency (TOF) measurements .

Methodological Guidelines

Q. What safety protocols are critical when handling iodinated benzyl alcohols?

  • Safety Measures :

  • Ventilation : Use fume hoods to avoid inhalation of volatile iodine byproducts.
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact.
  • Waste Disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .

Q. How can researchers mitigate competing side reactions during trifluoromethylation?

  • Mitigation Strategies :

  • Radical Inhibitors : Add TEMPO to suppress unwanted radical pathways.
  • Temperature Control : Lower reaction temperatures (0–25°C) to favor selective trifluoromethylation over halogen loss .

Key Takeaways for Researchers

  • Synthesis : Prioritize regioselective iodination and stabilize intermediates with trifluoromethyl groups.
  • Characterization : Combine NMR, MS, and computational tools to resolve structural ambiguities.
  • Safety : Strict adherence to protocols for handling reactive halogens is non-negotiable.

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